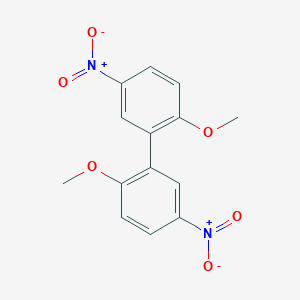

2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIJNYMGURMKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical and Classical Approaches to Biphenyl (B1667301) Core Synthesis

The foundational methods for creating biphenyl scaffolds have been established for over a century, with the Ullmann reaction being a cornerstone of this chemistry.

The Ullmann reaction, first reported by Fritz Ullmann and his student J. Bielecki in 1901, is a classical method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules. wikipedia.org This reaction has been particularly relevant for the synthesis of 2,2'-dinitrobiphenyl (B165474), a key intermediate or precursor structure related to the target compound. The traditional Ullmann coupling involves heating an aryl halide with a stoichiometric amount of copper powder or a copper-bronze alloy at high temperatures, often exceeding 200°C. wikipedia.orgorganic-chemistry.orgorgsyn.org

The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as a nitro group, at the ortho position. wikipedia.org For instance, the conversion of o-chloronitrobenzene into 2,2'-dinitrobiphenyl is a typical example of this protocol. orgsyn.org However, the classical Ullmann reaction is often hampered by harsh reaction conditions and a reputation for inconsistent yields. wikipedia.org Modern modifications, such as the use of microwave irradiation, can significantly shorten reaction times from hours to minutes. nih.gov

A plausible classical synthesis for the target molecule's core would involve the Ullmann homocoupling of a precursor like 4-halo-3-nitroanisole. The electron-withdrawing nitro group and the ortho-methoxy group would influence the reactivity of the aryl halide.

Table 1: Comparison of Classical and Modern Ullmann Coupling Conditions

| Parameter | Classical Ullmann Reaction | Modern Ullmann Reaction (Example) |

| Catalyst | Stoichiometric Copper powder/bronze orgsyn.org | Catalytic elemental copper nih.gov |

| Temperature | High (e.g., 215–225°C) orgsyn.org | Varies (Microwave-assisted) |

| Reaction Time | Several hours orgsyn.org | 2–30 minutes nih.gov |

| Solvent | Often neat or in sand orgsyn.org | Phosphate buffer nih.gov |

| Atmosphere | Not specified (air) | No inert atmosphere required nih.gov |

| Substrate Scope | Limited to electron-deficient aryl halides wikipedia.org | Broader, including amines nih.gov |

Modern Catalytic Approaches for Biaryl Core Formation

The limitations of the Ullmann reaction spurred the development of more efficient and versatile methods for biaryl synthesis. Palladium-catalyzed cross-coupling reactions have become the dominant modern approach.

In the latter half of the 20th century, transition metal-catalyzed reactions, particularly those using palladium, revolutionized organic synthesis. nobelprize.org Reactions like the Suzuki-Miyaura, Negishi, and Heck couplings offer mild conditions, broad functional group tolerance, and high yields for the formation of C-C bonds. nobelprize.org

The Suzuki-Miyaura coupling is especially pertinent. It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nobelprize.org This method has been successfully applied to the synthesis of various methoxylated and chlorinated biphenyl derivatives. nih.gov A synthetic strategy for 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl could involve the Suzuki homocoupling of a boronic acid derivative of 4-halo-3-nitroanisole or the cross-coupling of a 4-halo-3-nitroanisole with its corresponding boronic acid. The choice of ligands, such as BrettPhos and RuPhos, is crucial for achieving high efficiency and broad scope in these C-N and C-C cross-coupling reactions. rsc.org

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid/Ester | Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.org |

| Negishi Coupling | Aryl Halide/Triflate + Arylorganozinc Reagent | High reactivity and selectivity, tolerates a wide range of functional groups. nobelprize.org |

| Heck Coupling | Aryl Halide + Alkene | Forms aryl-alkene bonds, which can be precursors to biaryls. nobelprize.org |

The mechanisms of Ullmann and palladium-catalyzed couplings differ significantly. The mechanism of the Ullmann reaction has been extensively studied, and it is generally accepted that it does not proceed through a radical intermediate. wikipedia.org The reaction likely involves the formation of an organocopper(I) species. A proposed cycle involves oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to form the biaryl product. organic-chemistry.orgresearchgate.net However, the instability of Cu(III) has led to alternative proposals, including σ-bond metathesis or single-electron transfer (SET) pathways. researchgate.net

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, follow a well-established catalytic cycle. nobelprize.org The cycle typically involves three main steps:

Oxidative Addition : The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The organoboron reagent (Ar'-B(OR)2) transfers its aryl group to the palladium complex, displacing the halide and forming a new intermediate (Ar-Pd-Ar'). This step is facilitated by a base.

Reductive Elimination : The two aryl groups are eliminated from the palladium center, forming the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This clear and reliable mechanism allows for more predictable outcomes and rational optimization compared to the classical Ullmann reaction.

Regiospecific Introduction of Methoxy (B1213986) and Nitro Groups on Biphenyl Scaffolds

The synthesis of this compound requires precise control over the placement of four substituents. This can be achieved either by coupling monomers that already contain the required functional groups or by functionalizing a pre-formed biphenyl core. The former strategy is often more efficient as it avoids issues with regioselectivity in electrophilic aromatic substitution on a complex biphenyl system.

Nitration of an unsubstituted biphenyl ring, for example, preferentially yields 2-nitrobiphenyl. stackexchange.com Introducing a second nitro group is challenging because the first group deactivates the ring system to further electrophilic attack. stackexchange.com Therefore, building the molecule from appropriately substituted monomers is the more common and controlled approach.

Achieving the 2,2'-dimethoxy substitution pattern can be accomplished through several routes. One primary method is to use starting materials that already possess the methoxy group. For instance, a 4-substituted-2-methoxyphenol derivative can serve as a building block for coupling reactions. nih.gov

Alternatively, if a dihydroxybiphenyl is formed first, the methoxy groups can be introduced in a subsequent step. A general and effective method for this transformation is the Williamson ether synthesis. This involves treating the hydroxylated biphenyl with a base, such as potassium carbonate (K2CO3), followed by an alkylating agent like methyl iodide (CH3I) or dimethyl sulfate. nih.gov This procedure is typically high-yielding and allows for the straightforward conversion of 2,2'-dihydroxybiphenyls into their corresponding 2,2'-dimethoxy derivatives. nih.gov Another approach involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide (B1231860) to produce methoxyarenes, which can then be used in coupling reactions. nih.gov

Direct Nitration Strategies for 5,5'-Dinitro Placement

The introduction of nitro groups at the 5 and 5' positions of the 2,2'-dimethoxy-1,1'-biphenyl core is a critical step in the synthesis of the target molecule. The directing effects of the methoxy groups play a pivotal role in the regiochemical outcome of the nitration reaction.

Precedent: Nitration of Related Dimethoxy-Dinitrobiphenyl Precursors

The methoxy groups at the 2 and 2' positions of the biphenyl system are ortho-, para-directing activators for electrophilic aromatic substitution. This electronic influence makes the 5 and 5' positions (para to the methoxy groups) primary sites for nitration. Studies on the nitration of analogous dialkoxybenzenes have shown that dinitration often proceeds with high regioselectivity. For instance, the dinitration of 1,2-dialkoxybenzenes has been observed to yield the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. This selectivity is attributed to the electronic properties of the aromatic ring system.

While a specific, detailed experimental procedure for the direct dinitration of 2,2'-dimethoxy-1,1'-biphenyl to achieve the 5,5'-dinitro isomer is not extensively documented in readily available literature, the nitration of a related polymeric structure, poly(2,2'-dioxy-1,1'-biphenylphosphazene), demonstrates high regioselectivity for the 5,5' positions. This suggests that the inherent electronic properties of the 2,2'-dioxy-1,1'-biphenyl core strongly favor electrophilic attack at these sites.

The general approach for such a nitration would involve the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired dinitration and avoid over-nitration or side reactions.

Table 1: Illustrative Nitration Conditions for Aromatic Ethers

| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Product(s) | Yield |

| Anisole | HNO₃ (15.8 M) | Aqueous | Ambient | o-nitroanisole and p-nitroanisole | 95% (total) |

| 1,2-Dialkoxybenzene | Not Specified | Not Specified | Not Specified | 1,2-dialkoxy-4,5-dinitrobenzene | Exclusive product |

This table presents data from related reactions to illustrate general conditions and outcomes for the nitration of aromatic ethers. Specific yields for the direct dinitration of 2,2'-dimethoxy-1,1'-biphenyl to the 5,5'-dinitro isomer require further experimental investigation.

Exploration of Sustainable Synthetic Routes and Methodological Advancements

Traditional nitration methods often rely on the use of strong, corrosive acids like sulfuric acid, which can lead to the generation of significant acidic waste and pose environmental concerns. researchgate.net Consequently, there is a growing interest in developing more sustainable and environmentally friendly nitration protocols.

Several "green" nitration methodologies are being explored for aromatic compounds. These include:

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, can replace liquid superacids like sulfuric acid. Zeolite beta, for instance, has been shown to be an effective catalyst for the nitration of simple aromatic compounds using a stoichiometric amount of nitric acid and acetic anhydride, offering high para-selectivity and the potential for catalyst recycling.

Solvent-Free and Mechanochemical Methods: The development of solvent-free reaction conditions is a key goal of green chemistry. Mechanochemical methods, such as ball milling, have been investigated for nitration reactions. For example, the use of Bi(NO₃)₃·5H₂O mixed with MgSO₄ under ball milling conditions has been shown to be an efficient and green reagent for the nitration of some aromatic compounds. stmarys-ca.edu

Alternative Nitrating Agents: Research is ongoing into less hazardous and more selective nitrating agents. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used in nearly stoichiometric amounts, significantly reducing acidic waste. researchgate.net Its use in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a non-hazardous Freon) has been demonstrated as a greener and safer method for the production of nitroaromatics. researchgate.net

Photochemical Nitration: Preliminary studies have explored the use of UV radiation to facilitate the nitration of aromatic compounds like phenol (B47542) and salicylic (B10762653) acid in aqueous solutions, offering a potentially milder and more environmentally friendly approach. aiche.org

These advanced methodologies, while not yet specifically detailed for the synthesis of this compound, represent the forefront of research in sustainable organic synthesis and offer promising avenues for the future production of this and other nitroaromatic compounds.

Reactivity and Transformational Chemistry

Reduction Reactions of Aromatic Nitro Groups

The nitro groups are the most reactive sites for reduction, and the outcomes can be controlled to yield either fully reduced amines or partially reduced intermediates that can undergo subsequent cyclization.

The complete reduction of both nitro groups in 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl leads to the formation of 2,2'-diamino-5,5'-dimethoxy-1,1'-biphenyl. This transformation is typically achieved through catalytic hydrogenation or using metal-acid systems. A variety of established methods for the reduction of aromatic nitro compounds are applicable. wikipedia.org

For instance, photocatalytic reduction of the parent compound 2,2′-dinitrobiphenyl using TiO2 can yield 2,2′-biphenyldiamine, although this is sometimes a secondary product that forms after extended reaction times. rsc.org

Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation | Utilizes catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel with hydrogen gas. It is a clean and efficient method. wikipedia.org |

| Metal/Acid Systems | Classic methods include using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl. wikipedia.org |

| Transfer Hydrogenation | Uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) or formic acid, often with a metal catalyst. |

| Sodium Hydrosulfite (Na2S2O4) | A common reagent for the reduction of nitro groups in aqueous or mixed solvent systems. wikipedia.org |

These methods provide pathways to the corresponding diamine, a valuable intermediate for the synthesis of polymers, dyes, and heterocyclic compounds.

Controlling the reduction of dinitroarenes is crucial for accessing a wider range of functionalized molecules. In the case of 2,2'-dinitrobiphenyls, selective partial reduction is the cornerstone of synthesizing complex heterocyclic systems. acs.orgacs.org The goal is often to reduce the nitro groups to intermediate oxidation states, such as nitroso or hydroxylamine, without proceeding to the amine. researchgate.net

In dinitro compounds, the presence of one nitro group enhances the electrophilicity and reactivity of the aromatic system, making the first reduction more facile than the reduction of the resulting nitroaniline. acs.org For substituted dinitrobiphenyls, the specific group that is reduced can depend on electronic and steric factors. For phenols and their ethers, a nitro group positioned ortho to the alkoxy group is often preferentially reduced. stackexchange.com

This selective reduction is exemplified by the formation of benzo[c]cinnolines, which involves a domino reaction initiated by the partial reduction of both nitro groups. researchgate.net

Chemical Transformations Involving Methoxy (B1213986) Substituents

The methoxy groups in this compound are generally stable, but they can participate in specific chemical transformations. The most common reaction for aryl methyl ethers is ether cleavage, or demethylation, to yield the corresponding phenols. This is typically achieved using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr3).

Additionally, under certain conditions in nucleophilic aromatic substitution (SNAr) reactions, an alkoxy group can act as a leaving group, particularly when the aromatic ring is highly activated by electron-withdrawing groups. nih.gov In studies on 2,4-dimethoxynitrobenzene, a methoxy group ortho to the nitro group was selectively displaced by a bulky nucleophile like t-butoxide. nih.gov This suggests that the methoxy groups at the C2 and C2' positions of the target compound, being ortho to the biphenyl (B1667301) linkage and meta to the nitro groups, could potentially be substituted under specific SNAr conditions, although they are not in the most activated positions.

Intramolecular Cyclization and Ring Formation Reactions

The proximity of the substituents at the 2 and 2' positions of the biphenyl core makes this class of compounds ideal precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A prominent transformation of 2,2'-dinitrobiphenyls is their reductive cyclization to form benzo[c]cinnolines. This process is a powerful tool for synthesizing this important heterocyclic scaffold, which is noted for its potential anti-cancer and antioxidant properties. researchgate.netresearchgate.net The reaction proceeds through a partial reduction of the two nitro groups to intermediate species like nitroso and hydroxyamino groups, which then undergo an intramolecular condensation to form the central azo (-N=N-) bond. researchgate.net

Several methodologies have been developed to achieve this transformation with high efficiency and selectivity.

Methods for Benzo[c]cinnoline Synthesis from 2,2'-Dinitrobiphenyls

| Method | Reagents and Conditions | Yield/Selectivity | Reference |

|---|---|---|---|

| Chemical Reduction | Sodium hydrosulfide (B80085) (NaHS) in DMSO at ambient temperature. | Moderate to good yields. | nih.gov |

| Photocatalytic Reduction | TiO2 catalyst, aqueous isopropanol, under UV irradiation. | High selectivity (e.g., 95%). | rsc.org |

| Electrochemical Reduction | Aprotic solvents in the presence of CO2. | High conversion rate (e.g., 99%). | researchgate.net |

These methods highlight the versatility of the 2,2'-dinitrobiphenyl (B165474) core in constructing complex heterocyclic structures through controlled reductive processes.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In an EAS reaction, the benzene (B151609) ring acts as a nucleophile. youtube.com The reactivity and orientation of an incoming electrophile are governed by the substituents present.

Methoxy (-OCH3) groups : These are strongly activating, ortho, para-directing substituents due to their ability to donate electron density through resonance.

Nitro (-NO2) groups : These are strongly deactivating, meta-directing substituents due to their potent electron-withdrawing inductive and resonance effects. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group. nih.gov

In this compound, the nitro groups at the C5 and C5' positions strongly activate the rings towards nucleophilic attack. While there is no halide leaving group, the nitro group itself can be displaced by strong nucleophiles. Studies on the closely related 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) have shown that a nitro group can be readily displaced by nucleophiles such as piperidine (B6355638) or pyrrolidine (B122466) to form a new C-N bond. mdpi.com By analogy, it is plausible that the nitro groups at the C5 and C5' positions of the biphenyl compound could be targets for nucleophilic substitution, as the anionic Meisenheimer complex intermediate would be stabilized by the remaining nitro group.

Advanced Functional Group Interconversions for Complex Architectures

The true synthetic potential of this compound is realized through advanced functional group interconversions that pave the way for the construction of complex molecular architectures. The primary and most critical transformation is the reduction of the two nitro groups to form the versatile intermediate, 2,2'-diamino-5,5'-dimethoxy-1,1'-biphenyl. This diamine is a pivotal building block for synthesizing a variety of intricate structures, including heterocyclic systems and macrocycles. The spatial arrangement of the amino groups in the 2,2'-positions of the biphenyl scaffold makes it an ideal precursor for cyclization reactions, leading to novel host-guest systems and materials with unique electronic properties.

The primary strategies for elaborating the structure of 2,2'-diamino-5,5'-dimethoxy-1,1'-biphenyl involve condensation reactions with bifunctional electrophiles. These reactions leverage the nucleophilicity of the amino groups to form new carbon-nitrogen bonds, resulting in the formation of larger, more complex ring systems. Two of the most significant applications of this approach are the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives and the formation of Schiff base macrocycles.

Synthesis of Dibenzo[a,c]phenazine Derivatives

A prominent example of building complex heterocyclic systems from 2,2'-diamino-5,5'-dimethoxy-1,1'-biphenyl is its reaction with 1,2-dicarbonyl compounds to form dibenzo[a,c]phenazine derivatives. These fused aromatic compounds are of significant interest due to their potential applications in materials science as organic semiconductors and fluorescent emitters.

The reaction typically involves the condensation of the diamine with a dione, such as phenanthrene-9,10-dione, in a suitable solvent and often under acidic catalysis. The reaction proceeds via the formation of a diimine intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final dibenzo[a,c]phenazine. The methoxy groups on the biphenyl backbone can modulate the electronic properties and solubility of the resulting phenazine (B1670421) derivative.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2,2'-Diamino-5,5'-dimethoxy-1,1'-biphenyl | Phenanthrene-9,10-dione | Ethanol/Acetic Acid | Acetic Acid | Reflux, 4-6 hours | Dimethoxydibenzo[a,c]phenazine | Good to Excellent |

Formation of Schiff Base Macrocycles

The bifunctional nature of 2,2'-diamino-5,5'-dimethoxy-1,1'-biphenyl also makes it an excellent candidate for the synthesis of macrocyclic compounds. metu.edu.tr The reaction with dialdehydes or diketones can lead to the formation of [2+2] or [3+3] macrocyclic Schiff bases, depending on the reaction conditions and the geometry of the reacting partners. metu.edu.tr These macrocycles are of interest for their ability to act as host molecules for ions and small neutral guests.

The synthesis is typically a one-pot cyclocondensation reaction carried out in a suitable solvent. The choice of solvent can influence the template effect and, consequently, the size of the resulting macrocycle. The imine bonds in the resulting Schiff base macrocycles can be subsequently reduced to the corresponding amines to provide more flexible and robust macrocyclic hosts.

| Diamine | Dicarbonyl Compound | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,2'-Diamino-5,5'-dimethoxy-1,1'-biphenyl | Terephthaldehyde | Methanol or Chloroform | Reflux, 24-48 hours | [2+2] Macrocyclic Schiff Base | Moderate to Good |

These examples of functional group interconversions highlight the utility of this compound as a precursor for the synthesis of complex and functionally rich molecular architectures. The ability to transform the nitro groups into reactive amino functionalities opens up a wide array of synthetic possibilities for the creation of novel materials and supramolecular systems.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Analysis of Molecular Conformation and Dihedral Angles in Biphenyls

The conformation of biphenyl (B1667301) derivatives is largely defined by the dihedral angle (or twist angle) between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance from bulky ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

For the related isomer, 2,2'-Dimethoxy-6,6'-dinitrobiphenyl , X-ray diffraction analysis revealed a significant dihedral angle of 60.5° between its two benzene (B151609) rings. nih.gov This large twist is attributed to the substantial steric hindrance caused by the methoxy (B1213986) and nitro groups both being located at the ortho-positions (2,2' and 6,6'). In the case of 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl , the nitro groups are at the para-positions relative to the biphenyl linkage, which would significantly reduce steric strain compared to the 6,6'- isomer. Therefore, one would predict a smaller dihedral angle for the 5,5'-dinitro isomer, though it would likely remain non-planar due to the presence of the 2,2'-dimethoxy groups.

Table 1: Crystallographic Data for the Related Isomer 2,2'-Dimethoxy-6,6'-dinitrobiphenyl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₆ |

| Molecular Weight | 304.26 |

| Crystal System | Monoclinic |

| Dihedral Angle | 60.5 (3)° |

Data sourced from Miao et al. (2009). nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the material's properties.

Characterization of C-H...O Hydrogen Bonding Networks

In crystals of nitro- and methoxy-substituted aromatics, weak C-H...O hydrogen bonds are common and significant contributors to the crystal's stability. In the structure of 2,2'-Dimethoxy-6,6'-dinitrobiphenyl , intermolecular C-H...O hydrogen bonds link the methoxy groups of one molecule to the oxygen atoms of the nitro groups on adjacent molecules. nih.gov This network of interactions connects each molecule to four neighbors, forming a two-dimensional sheet structure. nih.gov A similar C-H...O bonding network would be expected in the crystal structure of this compound, playing a key role in its crystal packing.

Investigation of Lone Pair-π-hole Interactions and π-π Stacking Phenomena

Aromatic systems, particularly those with electron-withdrawing groups like nitro functions, engage in various stabilizing interactions.

π-π Stacking: This involves the face-to-face stacking of aromatic rings. In the crystal of 2,2'-Dimethoxy-6,6'-dinitrobiphenyl , these π-π contacts occur between the benzene rings of neighboring molecules, helping to connect the two-dimensional sheets formed by hydrogen bonding into a three-dimensional network. nih.gov The measured centroid-to-centroid distance between the stacked rings is 3.682 Å. nih.gov

Lone Pair-π-hole Interactions: The electron-withdrawing nitro group creates an electron-deficient region (a π-hole) on the aromatic ring. This can interact favorably with electron-rich lone pairs from atoms like oxygen on an adjacent molecule. While not explicitly detailed for the 6,6'- isomer, such interactions are often observed in the crystal packing of polynitro aromatic compounds and could be a contributing factor to the supramolecular architecture of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of each atom.

Elucidation of Molecular Connectivity and Complex Stereochemical Features

A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be required to unambiguously assign all proton and carbon signals and confirm the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the substitution pattern, the aromatic region would display a specific set of splitting patterns (doublets, doublets of doublets) that could be used to confirm the 2,2', 5,5' substitution. The methoxy protons would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom in the molecule, including the two distinct methoxy carbons and the various aromatic carbons, which are influenced by the attached methoxy and nitro groups.

Due to the lack of specific published spectra for this compound, a detailed analysis and data table cannot be provided.

Dynamic NMR Studies for Conformational Dynamics and Atropisomerism

The phenomenon of atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In substituted biphenyls like this compound, the bulky substituents (methoxy and nitro groups) in the ortho positions of the biphenyl core restrict free rotation around the central C1-C1' bond. This restriction can give rise to stable, non-interconverting enantiomeric conformers at room temperature.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. nih.gov By recording NMR spectra at varying temperatures, it is possible to observe the effects of the rate of rotation around the single bond. nih.gov At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for magnetically inequivalent nuclei in the different conformers. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the NMR signals, which eventually coalesce into a single, sharp, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

The energy barrier (ΔG‡) to rotation can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging nuclei. This provides quantitative information about the conformational stability of the atropisomers. nih.gov For 2,2'-disubstituted biphenyls, the energy barrier to rotation is significantly influenced by the size and nature of the ortho substituents. The presence of methoxy groups at the 2 and 2' positions creates substantial steric hindrance, which is the primary factor contributing to the rotational barrier.

Table 1: Representative Data for Dynamic NMR Analysis

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Low-Temperature Spectrum | Separate signals for aromatic protons | Indicates slow rotation and distinct chemical environments. |

| Coalescence Temperature (Tc) | ~320 K | The temperature at which the distinct signals merge, indicating an increased rate of rotation. |

Note: The data in this table is illustrative and based on typical values for sterically hindered biphenyls.

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. currentseparations.com For this compound, the spectra are dominated by vibrations associated with the nitro (NO2), methoxy (OCH3), and substituted benzene ring moieties. According to the (3N-6) rule, dinitrobiphenyl molecules have 72 degrees of vibrational freedom. ichem.md

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The key characteristic IR absorption bands for this compound include:

Nitro Group (NO2) Vibrations: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These are typically found in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). nih.gov

Methoxy Group (OCH3) Vibrations: Characteristic C-O stretching vibrations are observed, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Additionally, C-H stretching and bending vibrations from the methyl group appear around 2850-2960 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene rings are seen in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and their position depends on the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. Key Raman signals would include:

Symmetric NO2 Stretch: The symmetric stretch of the nitro group often gives a strong Raman signal. nih.gov

Aromatic Ring Breathing Modes: The symmetric "breathing" vibration of the benzene rings, where the ring expands and contracts symmetrically, typically produces a strong Raman line.

Biphenyl C-C Stretch: The stretching vibration of the inter-ring C-C bond can also be observed.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and providing insights into the molecular structure. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1545 | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1340 | Strong |

| Aromatic C=C | Ring Stretch | 1600, 1480 | Moderate |

| Methoxy (C-O) | Asymmetric Stretch | 1255 | Moderate |

Note: The frequencies in this table are representative and can vary based on the molecular environment and physical state.

Mass Spectrometry for Confirmation of Molecular Structures

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. wikipedia.org For this compound (C₁₄H₁₂N₂O₆), the molecular weight is 304.26 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, more stable charged fragments. chemguide.co.uk The fragmentation pattern is a unique fingerprint that helps to confirm the structure of the compound.

Expected fragmentation pathways for this compound include:

Loss of Nitro Group: Cleavage of a nitro group (NO₂, 46 Da) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 258.

Loss of Methoxy Group: Loss of a methyl radical (˙CH₃, 15 Da) from a methoxy group to form an ion at m/z 289, or loss of a methoxy radical (˙OCH₃, 31 Da) to yield a fragment at m/z 273 are also highly probable.

Cleavage of the Biphenyl Bond: The central C-C bond can cleave, leading to fragments corresponding to the individual substituted phenyl rings, although this is generally less favorable than the loss of substituents.

Sequential Losses: The molecular ion can undergo sequential losses of small neutral molecules like NO, O, or CH₂O.

High-resolution mass spectrometry (HRMS) can determine the m/z values with very high accuracy, allowing for the calculation of the elemental composition of the parent ion and its fragments, which provides unambiguous confirmation of the molecular formula. mdpi.com

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 304 | [C₁₄H₁₂N₂O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 289 | [M - CH₃]⁺ | Loss of a methyl radical |

| 273 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 258 | [M - NO₂]⁺ | Loss of a nitro group |

Note: The m/z values are based on the most common isotopes. The relative intensities of the peaks would depend on the ionization conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.innih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like substituted biphenyls. DFT calculations can determine the molecule's geometry, electronic properties, and spectroscopic features. Common functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are frequently employed for such analyses. niscpr.res.inopenaccesspub.org

Substituted biphenyls are generally not planar due to steric hindrance between the substituents at the ortho (2, 2', 6, and 6') positions. libretexts.org In the case of 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl, the methoxy (B1213986) groups at the 2 and 2' positions are expected to cause steric repulsion, forcing the phenyl rings to twist relative to each other. libretexts.org A full conformational analysis would involve rotating the C1-C1' bond and calculating the energy at each step to map the potential energy surface and identify the most stable conformer (the global minimum).

Table 1: Comparison of Selected Geometric Parameters for Biphenyl (B1667301) Isomers

| Parameter | 2,2'-Dimethoxy-6,6'-dinitrobiphenyl (Experimental X-ray Data) nih.gov | This compound (Hypothetical DFT Optimized Values) |

|---|---|---|

| Dihedral Angle (C2-C1-C1'-C2') | 60.5° | ~45-55° |

| C1-C1' Bond Length | 1.500 Å | ~1.49 Å |

| C-O (methoxy) Bond Length | 1.358 Å | ~1.36 Å |

Note: Values for this compound are hypothetical, representing typical results expected from a DFT/B3LYP calculation, based on data for analogous compounds.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a large gap implies high stability. niscpr.res.in

For this compound, the electron-withdrawing nitro groups and electron-donating methoxy groups would significantly influence the distribution and energies of these orbitals. The HOMO is expected to have significant contributions from the methoxy-substituted phenyl rings, while the LUMO would likely be localized on the nitro groups, facilitating charge transfer from the rings to the nitro substituents. chemrevlett.com

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map would visually show electron-rich regions (negative potential, typically around the oxygen atoms of the nitro and methoxy groups) and electron-poor regions (positive potential, typically around the aromatic protons). niscpr.res.in

Table 2: Hypothetical Electronic Properties from DFT Calculations

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 eV | Chemical stability and reactivity |

Note: These values are illustrative, based on typical DFT results for similar aromatic nitro compounds, and serve to represent the type of data generated.

While the two rings in the biphenyl system are clearly derived from benzene (B151609), their degree of aromaticity can be influenced by substituents and the inter-ring twist. Computational indices provide a quantitative measure of aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system (HOMA = 1 for benzene). acs.org Another common method involves Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are computed at the center of the ring; large negative values are indicative of high aromaticity. nih.gov For this compound, these calculations would likely confirm a high degree of aromaticity for both rings, though potentially slightly reduced compared to unsubstituted benzene due to substituent-induced bond length variations.

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By modeling the reactants, products, and any intermediate structures, it is possible to locate the transition states that connect them, providing a complete picture of the reaction mechanism. mit.edu

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a specific reaction coordinate. ucsb.edu Locating a TS is a critical step in understanding how a reaction proceeds. Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, are used to find these elusive structures. ucsb.edu

Once a potential TS structure is located, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., forming or breaking a bond). scm.com For reactions involving this compound, such as nucleophilic aromatic substitution at the positions activated by the nitro groups, transition state analysis would identify the specific pathway, revealing whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex intermediate. researchgate.net

With the optimized geometries of the reactants, transition states, and products, the energy barriers for the reaction can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants. A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction.

These calculated energy barriers are fundamental to theoretical reaction kinetics. Using Transition State Theory (TST), it is possible to estimate the rate constant (k) of a reaction. The accuracy of these calculations provides a quantitative prediction of reaction outcomes and can be used to compare the feasibility of different potential reaction pathways. For example, by calculating the activation enthalpies and entropies, one could predict how temperature changes would affect the reaction rate for processes involving this compound. researchgate.net

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a virtual window into the dynamic behavior of molecules, revealing information about their conformational changes, stability, and interactions with their environment under physiological conditions. tanaffosjournal.ir The fundamental principle of MD is to solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe how the molecular structure evolves over timescales ranging from femtoseconds to microseconds. nih.gov

For substituted dinitrobiphenyl compounds, MD simulations are particularly useful for evaluating the stability of interactions between the molecule and other entities, such as biological macromolecules. nih.gov For instance, in studies of similar 2,4-dinitro-biphenyl-based compounds, MD simulations were conducted to assess the time stability of key interactions found through molecular docking. nih.gov These simulations confirmed that the majority of contacts with macromolecular residues were maintained throughout the simulation, affirming their importance for the stability of the molecular complex. nih.gov Such computational approaches are crucial for understanding how the molecule behaves in a dynamic system, which is essential for applications in materials science and drug discovery. mdpi.com

Theoretical Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. Theoretical analysis, often complementing experimental data from X-ray crystallography, is essential for characterizing these forces. In the solid state, substituted biphenyls are stabilized by a variety of interactions, including hydrogen bonds and π–π stacking. niscpr.res.inresearchgate.net

A study on the closely related isomer, 2,2′-Dimethoxy-6,6′-dinitrobiphenyl, provides significant insight into the interactions likely present in the solid state of this compound. In the crystal structure of this isomer, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds between the methoxy groups and oxygen atoms of the nitro groups on adjacent molecules, forming two-dimensional sheets. nih.gov These sheets are further connected into a three-dimensional network by face-to-face weak π–π contacts between the benzene rings of neighboring molecules. nih.gov

| Interaction Type | Description | Geometric Parameter | Value (Å) | Reference |

|---|---|---|---|---|

| π–π Contacts | Face-to-face stacking between benzene rings of neighboring molecules. | Centroid–Centroid Distance | 3.682 (1) | nih.gov |

| π–π Contacts | Perpendicular distance between the stacked rings. | Perpendicular Distance | 3.410 | nih.gov |

| π–π Contacts | Offset between the centers of the stacked rings. | Slippage | 1.389 | nih.gov |

| Hydrogen Bonds | Weak C—H⋯O interactions between methoxy and nitro groups. | - | - | nih.gov |

Computational Studies on the Influence of Substituents on Biphenyl Torsional Dynamics

The torsional dynamics of the biphenyl scaffold, specifically the rotation around the central C-C single bond, are highly influenced by the nature and position of its substituents. Substituents in the ortho positions, such as the methoxy groups in this compound, exert significant steric hindrance that increases the energy barrier for rotation and dictates the molecule's preferred dihedral angle (the twist between the two phenyl rings). researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have become a benchmark for determining the torsional barriers of substituted biphenyls. rsc.orgsemanticscholar.org These calculations are critical for understanding the conformational flexibility and stability of such molecules. The steric hindrance from ortho substituents forces the biphenyl rings out of a planar conformation. For example, in the related compound 2,2′-Dimethoxy-6,6′-dinitrobiphenyl, the dihedral angle between the two benzene rings is 60.5°, a significant deviation from a planar structure attributed to the steric effects of the adjacent methoxy and nitro groups. nih.gov

| Factor | Influence on Torsional Dynamics | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Steric Hindrance | Ortho substituents increase the rotational energy barrier and enforce a non-planar conformation. | X-ray Crystallography | The dihedral angle in 2,2′-Dimethoxy-6,6′-dinitrobiphenyl is 60.5° due to steric effects of methoxy and nitro groups. | nih.gov |

| Dispersive Interactions | Attractive forces between substituents affect the stability of ground and transition states during rotation. | Density Functional Theory (DFT) | Functionals like B3LYP-D and B97-D that account for dispersion are most accurate for calculating torsional barriers. | rsc.orgsemanticscholar.org |

| Substituent Bulk | The size of the atom directly bonded to the biphenyl ring has a major influence on torsional strain. | DFT Calculations | Larger substituents generally lead to higher rotational barriers. | nih.gov |

Chirality and Stereochemical Aspects

Atropisomerism in Substituted Biphenyl (B1667301) Systems

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond. In substituted biphenyl systems, this phenomenon occurs when bulky substituents at the ortho positions (2, 2', 6, and 6') of the two phenyl rings sterically prevent free rotation around the C1-C1' bond. libretexts.orgiupac.org This restriction of rotation forces the molecule to adopt a non-planar, chiral conformation. If the energy barrier to rotation is high enough, the resulting conformational isomers, known as atropisomers, can be isolated as stable, distinct enantiomers at room temperature. libretexts.orgwikipedia.org The stability of these atropisomers is a key factor, with a generally accepted minimum free energy barrier of approximately 93.5 kJ/mol (22.4 kcal/mol) at 300K required for their isolation. wikipedia.orgpharmaguideline.com

The magnitude of the rotational barrier is directly influenced by the size of the ortho substituents. Larger groups lead to greater steric hindrance and a higher energy barrier to rotation, thus increasing the stability of the atropisomers. slideshare.net

Stereogenic Axis Definition and IUPAC Nomenclature for Atropisomers

The element of chirality in 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl is not a chiral center but a stereogenic axis, which is the C1-C1' bond connecting the two aromatic rings. pharmaguideline.comqmul.ac.uk The absolute configuration of atropisomers is specified using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.

The process involves:

Viewing the molecule along the stereogenic axis.

Assigning priorities (1 or 2) to the two ortho substituents on the front ring and the two ortho substituents on the back ring. In this case, the methoxy (B1213986) groups would be prioritized over the hydrogen atoms at the 6 and 6' positions.

Tracing a path from the highest-priority substituent on the front ring to the highest-priority substituent on the back ring.

If the path is clockwise, the stereodescriptor is P (for plus) or Ra . If the path is counter-clockwise, the descriptor is M (for minus) or Sa . qmul.ac.uk These descriptors provide an unambiguous way to name and differentiate the two enantiomers.

Enantioselective Synthetic Routes and Chiral Resolution Methodologies

The synthesis of enantiomerically pure substituted biphenyls can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis: These routes aim to create a single enantiomer directly. Methods often involve asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, using a chiral catalyst or ligand to control the stereochemical outcome during the formation of the biaryl bond. nih.govresearchgate.net

Chiral Resolution: This is a more common approach where a racemic mixture of the biphenyl is first synthesized and then the enantiomers are separated. wikipedia.org Key methodologies include:

Formation of Diastereomeric Salts: The racemic biphenyl, if it contains acidic or basic functional groups, can be reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. wikipedia.orgnih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.govmdpi.com This method is highly effective for both analytical and preparative-scale separations.

For this compound, a typical synthetic approach would involve an Ullmann coupling of a 2-methoxy-5-nitro-iodobenzene precursor, followed by chiral resolution of the resulting racemic product. nih.gov

Chiroptical Properties and Circular Dichroism Spectroscopy

Chiral molecules like the atropisomers of this compound interact differently with left and right circularly polarized light. These interactions are known as chiroptical properties and are studied using techniques like circular dichroism (CD) spectroscopy. mdpi.com

A CD spectrum plots the difference in absorption of left and right circularly polarized light versus wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are unique to the stereochemistry of the molecule. rsc.org Enantiomers will produce mirror-image CD spectra. This technique is invaluable for:

Distinguishing between enantiomers.

Determining enantiomeric excess (ee).

Assigning the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra for the P and M isomers.

Stereochemical Stability and Racemization Barrier Studies

The stereochemical stability of atropisomers is determined by the rotational energy barrier around the stereogenic axis. libretexts.org Racemization is the process where one enantiomer converts into the other via rotation around this bond, leading to a 1:1 mixture. The rate of racemization is dependent on the height of the energy barrier and the temperature. stereoelectronics.org

For atropisomers to be stable and isolable at room temperature, the rotational barrier must be sufficiently high, generally considered to be above 22-24 kcal/mol. libretexts.orgwikipedia.org The barrier for biphenyls is primarily influenced by the steric bulk of the ortho substituents; larger groups lead to higher barriers and greater stereochemical stability. slideshare.net

Experimental techniques to study these barriers include:

Dynamic Nuclear Magnetic Resonance (DNMR): By monitoring changes in the NMR spectrum at different temperatures, the rate of interconversion between the atropisomers can be determined, from which the activation energy for rotation can be calculated. researchgate.net

Thermal Racemization Studies: A sample of an enantiomerically enriched atropisomer is heated, and its loss of optical activity is monitored over time using polarimetry or chiral HPLC.

Design and Evaluation of Chiral Biphenyl Ligands and Catalysts

The axially chiral biphenyl framework is a cornerstone in the design of ligands for asymmetric catalysis. researchgate.netnih.gov The C₂ symmetry often present in these molecules, along with their conformational rigidity and the ability to tune their steric and electronic properties through substitution, makes them highly effective in creating a chiral environment around a metal center. chemrxiv.orgpnas.orgnih.gov

While this compound itself is not a ligand, its structural motif is closely related to highly successful ligands like MeO-BIPHEP. pnas.org Derivatives of this compound could be synthesized to function as ligands. For example, the nitro groups could be reduced to amines, which could then be further functionalized to create phosphine (B1218219) or other coordinating groups. rsc.orgbeilstein-journals.orgresearchgate.net

The key features of such a potential ligand would be:

Axial Chirality: To induce enantioselectivity in a catalytic reaction.

Methoxy Groups: These ortho groups provide the necessary steric bulk for stereochemical stability and create a defined chiral pocket. researchgate.net

Substituents at the 5,5' positions: The nitro groups (or their derivatives) would modulate the electronic properties of the ligand, which can significantly impact the reactivity and selectivity of the catalyst. chemrxiv.orgnih.govnih.gov

Evaluation of such new ligands would involve synthesizing the corresponding metal complexes (e.g., with Palladium, Rhodium, or Ruthenium) and testing their performance in benchmark asymmetric reactions like hydrogenation, cycloaddition, or cross-coupling reactions. researchgate.netbeilstein-journals.orgnih.gov

Table of Research Findings

| Stereochemical Aspect | Key Findings |

| Atropisomerism | Arises from restricted rotation around the C1-C1' bond due to bulky ortho substituents. libretexts.orgiupac.org |

| Origin of Chirality | Steric hindrance between the 2,2'-methoxy groups forces a stable, non-planar conformation. pharmaguideline.com |

| Nomenclature | Absolute configuration is assigned using 'P'/'M' or 'Ra'/'Sa' descriptors based on CIP rules for axial chirality. qmul.ac.uk |

| Synthesis & Resolution | Commonly synthesized via Ullmann coupling followed by chiral resolution using diastereomeric salt formation or chiral HPLC. nih.govwikipedia.org |

| Chiroptical Properties | Enantiomers exhibit mirror-image Circular Dichroism (CD) spectra, which can be used to determine absolute configuration. rsc.org |

| Stereochemical Stability | Dependent on the rotational energy barrier, which is increased by larger ortho substituents. A barrier >22 kcal/mol is needed for stability at room temperature. libretexts.orgwikipedia.org |

| Catalysis Application | The axially chiral biphenyl scaffold is a privileged structure for designing effective ligands for asymmetric catalysis. researchgate.netnih.gov |

Advanced Applications and Derivatives in Research

Synthetic Utility of 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl as a Key Building Block

The primary synthetic utility of this compound lies in its function as a precursor to diamine derivatives. The two nitro groups can be chemically reduced to primary amino groups, yielding 2,2'-Dimethoxy-1,1'-biphenyl-5,5'-diamine. This transformation is a cornerstone of its application, as aromatic diamines are essential monomers for the synthesis of high-performance polymers, such as polyimides and polyamides.

The general synthetic route to dinitrobiphenyls often involves an Ullmann coupling reaction of corresponding halo-nitroaromatic compounds. For instance, the related isomer 2,2′-Dimethoxy-6,6′-dinitrobiphenyl is synthesized from 2-iodo-3-nitroanisole using activated copper bronze nih.gov. A similar strategy could be employed for the synthesis of the title compound.

Once synthesized, the reduction of the dinitro compound to a diamine is typically achieved using standard reducing agents like tin(II) chloride in hydrochloric acid, catalytic hydrogenation with catalysts such as palladium on carbon, or using indium powder with ammonium chloride researchgate.net. This straightforward conversion makes this compound a valuable intermediate. The resulting diamine, 2,2'-Dimethoxy-1,1'-biphenyl-5,5'-diamine, possesses a rigid, non-coplanar biphenyl (B1667301) core due to the methoxy (B1213986) groups at the 2,2'-positions, which can be exploited to synthesize polymers with specific thermal and mechanical properties. Vicinal diamines, in general, are crucial structural units in medicinal chemistry and as ligands in catalysis nih.gov.

| Precursor Compound | Key Transformation | Resulting Building Block | Potential Application |

| This compound | Catalytic Reduction of Nitro Groups | 2,2'-Dimethoxy-1,1'-biphenyl-5,5'-diamine | Monomer for high-performance polyimides |

Investigation of Derivatives with Modified Substituent Patterns

The chemical scaffold of this compound allows for the synthesis of a wide range of derivatives through modification of its existing substituent groups or by introducing new ones.

The introduction of halogen atoms onto the biphenyl core can significantly alter the electronic properties and intermolecular interactions of the molecule. Direct halogenation of the aromatic rings is a feasible synthetic route. For example, methods for the di-bromination and di-iodination of chrysin, a flavonoid, demonstrate that halogenation of activated aromatic rings can be achieved effectively nih.gov. Given the activating nature of the two methoxy groups in this compound, electrophilic aromatic substitution reactions with bromine or iodine could potentially yield di- or tetra-halogenated derivatives, depending on the reaction conditions. These halogenated compounds could serve as intermediates for further cross-coupling reactions or as components in materials with modified electronic or flame-retardant properties.

The synthesis of highly nitrated derivatives from this compound presents a synthetic challenge due to the competing effects of the substituents. The methoxy groups are ortho-, para-directing and activating, while the existing nitro groups are meta-directing and strongly deactivating. Further nitration would require harsh conditions, and the regioselectivity would be complex. However, polynitroaromatic compounds are of significant interest for their applications as energetic materials and as versatile synthetic intermediates crossref.org. The successful synthesis of such derivatives would yield compounds with high electron deficiency, potentially useful in charge-transfer complexes or as energetic materials.

As previously discussed, the most direct and valuable derivatives are the amino compounds obtained through the reduction of the nitro groups. The resulting 2,2'-Dimethoxy-1,1'-biphenyl-5,5'-diamine is a stable and versatile building block. The synthesis of such aromatic diamines from their dinitro precursors is a well-established and efficient process researchgate.net. These amino derivatives are foundational for creating a variety of functional materials and molecules scbt.comossila.comnih.gov.

Furthermore, the methoxy groups can potentially be converted to hydroxy groups via ether cleavage, typically using strong acids like hydrobromic acid. The resulting dihydroxy-dinitrobiphenyl would exhibit strong hydrogen-bonding capabilities, making it an interesting candidate for crystal engineering and the development of supramolecular structures. The combination of hydrogen-bond-donating hydroxyl groups and electron-withdrawing nitro groups could lead to unique molecular recognition and self-assembly properties.

| Derivative Type | Synthetic Approach | Key Structural Feature | Potential Research Area |

| Halogenated | Electrophilic Aromatic Substitution (e.g., Bromination) | Halogen atoms on the biphenyl rings | Materials Science, Synthetic Intermediates |

| Highly Nitrated | Nitration under harsh conditions | Multiple nitro groups (>2) | Energetic Materials, Charge-Transfer Complexes |

| Amino | Reduction of nitro groups | Primary amine groups (-NH₂) | Polymer Chemistry, Ligand Synthesis |

| Hydroxy | Cleavage of methoxy ethers | Phenolic hydroxyl groups (-OH) | Supramolecular Chemistry, Crystal Engineering |

Supramolecular Assemblies and Applications in Materials Science Research

The field of materials science is increasingly focused on the rational design of materials with specific properties, which often relies on controlling the arrangement of molecules in the solid state. This control is achieved by programming non-covalent interactions between molecules mdpi.comrsc.org. This compound and its derivatives are excellent candidates for this "bottom-up" approach to materials design due to their structural rigidity and multiple sites for non-covalent interactions.

The crystal structure of the related isomer 2,2′-Dimethoxy-6,6′-dinitrobiphenyl provides significant insight into the potential supramolecular behavior of the title compound. In this isomer, the molecule adopts a non-planar conformation with a dihedral angle of 60.5° between the benzene (B151609) rings nih.gov. The crystal packing is dominated by weak C—H⋯O hydrogen bonds and face-to-face π–π stacking interactions, which link the molecules into a three-dimensional network nih.gov. It is highly probable that this compound would exhibit similar, complex supramolecular architectures driven by analogous interactions.

The specific substituents on the this compound scaffold dictate the types of non-covalent interactions that can be used to design ordered structures.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, its amino and hydroxy derivatives would be capable of forming robust intermolecular hydrogen bonds. The nitro groups, with their oxygen atoms, are excellent hydrogen bond acceptors. This donor-acceptor relationship can be used to guide molecules into predictable arrangements like chains, sheets, or helical structures nih.gov.

π–π Stacking: The electron-deficient nature of the nitro-substituted aromatic rings promotes attractive π–π stacking interactions with electron-rich aromatic systems. In the solid state of the parent compound, offset face-to-face stacking between its own rings is expected, contributing significantly to crystal stability nih.gov.

Dipole-Dipole Interactions: The nitro and methoxy groups create significant local dipoles within the molecule. The alignment of these dipoles in the crystal lattice is an important factor in achieving a thermodynamically stable structure.

By synthetically modifying the substituent patterns, researchers can tune these non-covalent interactions to control the solid-state architecture and, consequently, the bulk properties of the resulting material, such as optical or electronic characteristics rsc.org.

Potential in Crystal Engineering and Advanced Porous Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The substitution pattern on a biphenyl core, such as in this compound, plays a critical role in dictating how molecules pack in the crystalline state. The steric hindrance caused by ortho-substituents forces the two phenyl rings to twist out of planarity, creating a non-planar (atropisomeric) conformation. libretexts.org This twist angle, or dihedral angle, is a key structural parameter. For instance, in the closely related isomer 2,2′-Dimethoxy-6,6′-dinitrobiphenyl, the dihedral angle between the two benzene rings is a significant 60.5°. nih.gov This large angle is attributed to the steric hindrance from the adjacent methoxy and nitro groups. nih.gov

This controlled three-dimensional structure is fundamental to crystal engineering, as it influences the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonds and π–π stacking. nih.govmdpi.com In the crystal structure of 2,2′-Dimethoxy-6,6′-dinitrobiphenyl, intermolecular weak C—H⋯O hydrogen bonds link adjacent molecules, forming two-dimensional sheets. These sheets are further stabilized by face-to-face π–π contacts between the benzene rings of neighboring molecules, ultimately creating a three-dimensional network. nih.gov The ability to predict and control these packing motifs is essential for creating materials with specific optical, electronic, or mechanical properties.

Table 1: Crystallographic Data for 2,2′-Dimethoxy-6,6′-dinitrobiphenyl

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 18.236 |

| b (Å) | 7.7826 |

| c (Å) | 10.9079 |

| β (°) | 115.089 |

| Dihedral Angle (°) | 60.5 |

Data sourced from a study on the crystal structure of 2,2′-Dimethoxy-6,6′-dinitrobiphenyl. nih.gov

The principles of molecular self-assembly guided by the biphenyl scaffold also extend to the creation of advanced porous materials . Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and excellent stability. rsc.orgdoi.org Biphenyl units can be used as building blocks (monomers) to synthesize these polymers. For example, phenyl porous organic polymers (P-POPs) have been synthesized by the polymerization of biphenyl and triphenylbenzene. mdpi.comresearchgate.net These materials exhibit large specific surface areas (up to 1098 m²/g) and high pore volumes, making them highly effective adsorbents for removing contaminants from water. mdpi.comresearchgate.net The inherent rigidity and well-defined geometry of the biphenyl core contribute to the formation of robust, permanent microporous structures. mdpi.comnih.gov

Research into Biphenyl-Based Molecular Probes and Molecular Recognition

Molecular probes are essential tools for detecting and imaging specific molecules, such as proteins, in complex biological environments. researchgate.netthermofisher.com The biphenyl scaffold serves as a versatile framework for designing such probes. Its rigid structure provides a predictable orientation for appended functional groups, including fluorophores and binding moieties. nih.gov

Molecular recognition , the specific interaction between two or more molecules, is at the heart of how these probes function. Biphenyl derivatives have been successfully incorporated into fluorescent amino acids, which can then be inserted into proteins. nih.gov These modified proteins act as sensitive monitors for changes in protein conformation and dynamics. nih.gov In another application, unimolecular fluorescent probes have been developed that can identify specific protein families within complex mixtures and even discriminate between isoforms inside living cells. researchgate.net

Furthermore, the biphenyl core is a key structural feature in many small-molecule inhibitors designed to disrupt protein-protein interactions (PPIs). For example, biphenyl-based compounds are being investigated as inhibitors of the Programmed Death-Ligand 1 (PD-L1) protein, a crucial target in cancer immunotherapy. researchgate.net The biphenyl group often acts as an anchor, fitting into a hydrophobic pocket on the protein surface and facilitating the specific binding required for inhibition. researchgate.net

Structure-Activity Relationship Studies for Ligand and Probe Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity or physical properties. mdpi.com This knowledge is then used to design more potent and selective compounds.

For biphenyl-based compounds, SAR studies have been instrumental in optimizing their function as ligands and probes. A notable example is the development of antagonists for the histamine H₃ receptor, where a 4,4'-biphenyl fragment was used as a rigid scaffold. nih.gov In these studies, researchers systematically altered the terminal groups and the length of the linker connecting them to the biphenyl core. nih.gov They found that di-basic compounds (those with two basic groups) exhibited the highest binding affinities, and that the steric requirements for the two terminal groups were different. nih.gov

Another SAR study focused on developing inhibitors for sulfatases, which are potential anticancer agents. nih.gov Researchers designed two series of inhibitors based on biphenyl and biphenyl ether scaffolds, substituting them with various polar groups. The study found that biphenyl ether derivatives were potent inhibitors of aryl sulfatase A, while only specific amino derivatives in the biphenyl series showed significant activity against aryl sulfatase B. nih.gov Such studies provide a rational basis for designing new molecules with improved therapeutic potential. acs.org

Table 2: Example of SAR Findings for Biphenyl-Based Sulfatase Inhibitors

| Scaffold | Substituent Type | Target Enzyme | Activity |

|---|---|---|---|

| Biphenyl Ether | Amino groups | Aryl Sulfatase A | High Inhibition |

| Biphenyl Ether | Amino groups | Aryl Sulfatase B | Significant Inhibition |

| Biphenyl | Various polar groups | Aryl Sulfatase B | Low Inhibition |

| Biphenyl | Trichloroethylsulfamate | Sulf-2, ARSA, ARSB | Potent Inhibition |

Data adapted from research on biphenyl and biphenyl ether inhibitors of sulfatases. nih.gov

Polymeric Applications of Biphenyl-Based Monomers

The rigid and thermally stable nature of the biphenyl unit makes it an excellent monomer for the synthesis of high-performance polymers. When incorporated into a polymer backbone, the biphenyl moiety imparts stiffness, thermal stability, and often, unique optical or electronic properties.

One significant application is in the creation of liquid crystalline polymers. The rod-like shape of the biphenyl group can act as a mesogen, which is a molecular unit that induces liquid crystal phases. These materials are crucial for applications such as optical displays and high-strength fibers. Additionally, biphenyl moieties within a polymer network can interact through π-π stacking, creating physically crosslinked systems with enhanced mechanical properties.

Synthesis and Characterization of Biphenyl-Derived Polyimides and Related Polymers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. vt.edu Aromatic polyimides, in particular, are synthesized from aromatic dianhydrides and aromatic diamines. vt.edu By incorporating biphenyl structures into either the diamine or dianhydride monomer, researchers can fine-tune the properties of the resulting polymer. tandfonline.comacs.orgresearchgate.net

The synthesis typically involves a two-step process where a poly(amic acid) precursor is first formed, which is then cyclized (imidized) through thermal or chemical means to yield the final polyimide. vt.edu The introduction of a biphenyl group into the polymer backbone generally increases the glass transition temperature (Tg) due to the rigidity of the chain. For example, polyimides synthesized from 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA) and various diamines exhibit high Tg values, with some reaching 410°C after annealing. acs.org

Furthermore, biphenyl-based polyimides are being developed for advanced applications in microelectronics, driven by the need for materials with low dielectric constants to reduce signal delay in integrated circuits. tandfonline.com By introducing bulky side groups onto the biphenyl-containing monomer, the packing of polymer chains can be disrupted, leading to a lower dielectric constant and reduced water absorption. tandfonline.com These modified polyimides can achieve dielectric constants in the range of 2.66–2.91 while maintaining excellent thermal stability, with decomposition temperatures often exceeding 500°C. tandfonline.comresearchgate.net

Table 3: Properties of Representative Biphenyl-Derived Polymers

| Polymer Type | Monomers | Tg (°C) | Td, 10% (°C) | Dielectric Constant (@1MHz) |

|---|---|---|---|---|

| Polyimide (PI 3a-3d series) | Biphenyl diamine + various dianhydrides | >284 | 496-505 | 2.66-2.91 |

| Asymmetric Polyimide | a-BPDA + PDA | 410 | >500 | Not Reported |

| Polyimide with Alkyl Sulfide | BPDA + SDA | High | >560 | Not Reported |

Tg: Glass Transition Temperature; Td, 10%: Temperature of 10% weight loss. Data compiled from various studies on biphenyl-derived polyimides. tandfonline.comacs.orgresearchgate.net

Conclusion and Future Research Directions

Summary of the Current Academic Research Landscape of the Compound